E7130 is a fully synthetic, structurally complex analog of the marine natural product halichondrin B. It functions as a highly potent microtubule dynamics inhibitor, but is distinguished from other agents in its class by a secondary mechanism: the ability to favorably modulate the tumor microenvironment (TME). [REFS-1, REFS-2] The achievement of a scalable, high-purity total synthesis makes E7130 a viable procurement option for preclinical research, overcoming the severe supply limitations of the natural product that have historically prevented its development. [REFS-3, REFS-4]
Substituting E7130 with other microtubule inhibitors like paclitaxel or even its closest structural analog, eribulin, is inadvisable for research focused on the tumor microenvironment (TME). Unlike conventional agents, E7130 possesses a distinct, dual mechanism involving both microtubule disruption and the suppression of cancer-associated fibroblasts (CAFs), a function not typically attributed to other compounds in this class. [REFS-1, REFS-2] Furthermore, the natural product comparator, halichondrin B, is not a viable alternative due to a lack of a scalable supply chain, a critical bottleneck that the total synthesis of E7130 was specifically designed to overcome. [3] Therefore, for studies investigating TME modulation or requiring a reliable supply of a complete halichondrin pharmacophore, E7130 offers a unique and necessary tool.
A key procurement differentiator for E7130 is its demonstrated manufacturability, which overcomes the critical supply failure of its natural product precursor, halichondrin B. A collaboration between Harvard University and Eisai resulted in a landmark ten-gram-scale total synthesis of E7130, achieving >99.8% purity under GMP conditions without the need for final-stage HPLC purification. [REFS-1, REFS-2] This contrasts sharply with halichondrin B, which is only available in microgram or, at best, single-milligram quantities from natural sources, precluding its use in extensive preclinical or clinical development. [REFS-2, REFS-3]
| Evidence Dimension | Scalable Supply & Purity |
| Target Compound Data | 11.5 grams synthesized at >99.81% purity under GMP conditions. [<a href="https://www.nature.com/articles/s41598-019-45239-6" target="_blank">2</a>] |
| Comparator Or Baseline | Halichondrin B (Natural Product): Supply limited to milligram scale at best, preventing development. [REFS-2, REFS-3] |
| Quantified Difference | From milligram-limited natural supply to >10-gram synthetic batches, a >1000-fold increase in accessibility. |
| Conditions | Total chemical synthesis for preclinical and clinical trial supply. |
This ensures a reliable, scalable, and highly pure supply chain, making E7130 a viable candidate for long-term research and development, unlike its natural precursor.
E7130 is distinguished from conventional microtubule inhibitors by its ability to modulate the tumor microenvironment (TME). Specifically, it reduces α-SMA-positive cancer-associated fibroblasts (CAFs) at pharmacologically relevant concentrations. [1] In vitro studies show E7130 inhibits TGF-β-induced myofibroblast transdifferentiation and disrupts the downstream PI3K/AKT/mTOR pathway in fibroblasts, an activity not reported for standard-of-care microtubule agents like paclitaxel. [2] This provides a distinct biological mechanism relevant for overcoming TME-induced drug resistance.
| Evidence Dimension | Inhibition of Cancer-Associated Fibroblast (CAF) Activation |
| Target Compound Data | Reduces α-SMA-positive CAFs in vivo and inhibits TGF-β-induced α-SMA expression in vitro. [REFS-1, REFS-2] |
| Comparator Or Baseline | Conventional microtubule inhibitors (e.g., taxanes), which primarily affect tubulin dynamics in proliferating cancer cells and lack this specific anti-CAF mechanism. |
| Quantified Difference | Qualitative mechanistic differentiation: adds TME modulation to standard microtubule inhibition. |
| Conditions | In vivo xenograft models and in vitro TGF-β-induced fibroblast activation assays. |
For researchers studying the TME or drug resistance, E7130 offers a unique tool to target both cancer cells and the pro-tumorigenic stroma, a capability not available with standard microtubule inhibitors.
E7130 demonstrates exceedingly potent anti-proliferative activity, characteristic of the halichondrin class. In a panel of human cancer cell lines, E7130 inhibited cell proliferation with IC50 values in the sub-nanomolar range, between 0.01 and 0.1 nM. This high potency makes the compound suitable for a wide range of in vitro applications where efficient and strong inhibition of microtubule function is required at very low concentrations, minimizing the potential for off-target effects and conserving valuable material.
| Evidence Dimension | Anti-proliferative IC50 |
| Target Compound Data | 0.01 - 0.1 nM |
| Comparator Or Baseline | Other potent microtubule inhibitors (e.g., Eribulin, Vinca Alkaloids), which also operate in the low- to sub-nanomolar range. |
| Quantified Difference | Positions E7130 within the highest tier of potency for its mechanistic class. |
| Conditions | In vitro anti-proliferative assays against KPL-4, OSC-19, FaDu, and HSC-2 human cancer cell lines. |
High potency ensures cost-effectiveness and precision for in vitro screening and mechanism-of-action studies, providing strong, on-target effects at minimal concentrations.
The demonstrated ability of E7130 to reduce cancer-associated fibroblasts (CAFs) makes it a prime candidate for studies aiming to dismantle the protective stromal barrier that contributes to chemoresistance. [1] It is the logical choice for use in combination with checkpoint inhibitors or other targeted agents where a fibroblastic TME is a known factor in treatment failure.
Beyond its anti-CAF effects, E7130 has been shown to promote tumor vascular remodeling by increasing intratumoral CD31-positive endothelial cells. [2] This vascular normalization effect suggests its use as a pre-treatment or co-treatment to improve the delivery and efficacy of other cytotoxic or targeted agents into the tumor core.
For any research program requiring gram-scale quantities or a long-term, consistent supply of a complete halichondrin B analog, E7130 is the only viable option. Its proven, scalable GMP synthesis ensures batch-to-batch reproducibility and availability that is impossible to achieve with the naturally sourced compound. [3]